3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .
Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Synthesis of Condensed Tricyclic Nitrogenous Structures
N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, derivatives of 3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine, have been utilized in the synthesis of various tricyclic nitrogenous structures. These compounds have applications in creating substituted 3H,4H,6H,7H,8H-pyrrolo[2,1-h]purin-4-ones, thione analogs, and hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives (Chumachenko, Shablykin, & Brovarets, 2013).
Regioselective Synthesis of Heterocycles
The compound plays a crucial role in the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. This synthesis process, which is catalyst-free, leverages high regioselectivity, yielding compounds efficiently and simply (Wang et al., 2015).
Synthesis of Fused Heterocyclic Assemblies
Research shows that fused heterocyclic assemblies, such as 6-methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine, can be synthesized from readily available building blocks by controlling simple reaction parameters like water content. This kind of research opens doors for developing new classes of compounds with unique properties (Martynovskaya et al., 2022).
Development of Topoisomerase Inhibitors
In the field of medicinal chemistry, derivatives of this compound have been identified as potent dual topoisomerase I/II inhibitors, indicating potential applications in cancer therapy (Wu et al., 2016).
Antibacterial and Antifungal Activity
Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, derived from this compound, exhibit significant antibacterial and antifungal activities. This finding could be pivotal in developing new antimicrobial agents (Demchenko et al., 2021).
Mechanism of Action
Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
Future Directions
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-6-10(7-5-9)13(18)12-14(15)16-11-3-2-8-17(11)12/h4-7H,2-3,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMOXNZGPJEKAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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